![molecular formula C16H26O B14620695 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one CAS No. 56975-52-1](/img/structure/B14620695.png)
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylbicyclo[931]pentadec-11-en-15-one is a bicyclic compound with the molecular formula C16H26O It is characterized by a unique structure that includes a bicyclo[931]pentadecane framework with a methyl group at the 12th position and a ketone functional group at the 15th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one typically involves multi-step organic synthesis techniques. One common method includes the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the methyl and ketone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the compound. The process is optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 12-Methylbicyclo[9.3.1]pentadec-11-en-15-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[9.3.1]pentadec-11-en-13-one
- Bicyclo[8.3.1]tetradec-10-en-12-one
- Bicyclo[5.3.1]undecan-9-one
Uniqueness
12-Methylbicyclo[9.3.1]pentadec-11-en-15-one is unique due to the presence of the methyl group at the 12th position and the ketone group at the 15th position. These functional groups confer distinct chemical reactivity and biological activity, differentiating it from other similar bicyclic compounds.
This detailed article provides a comprehensive overview of 12-Methylbicyclo[931]pentadec-11-en-15-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
56975-52-1 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
14-methylbicyclo[9.3.1]pentadec-1(14)-en-15-one |
InChI |
InChI=1S/C16H26O/c1-13-11-12-14-9-7-5-3-2-4-6-8-10-15(13)16(14)17/h14H,2-12H2,1H3 |
Clave InChI |
JLBSXAJDASROBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCCCCCCCC(C2=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
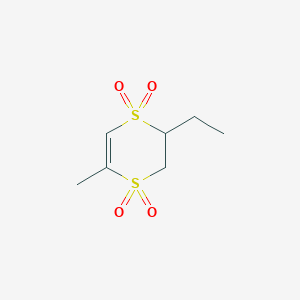
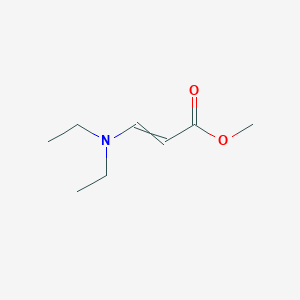

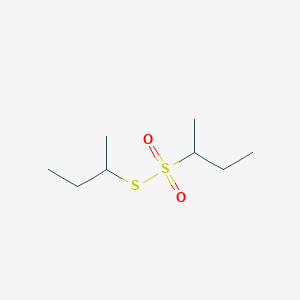
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
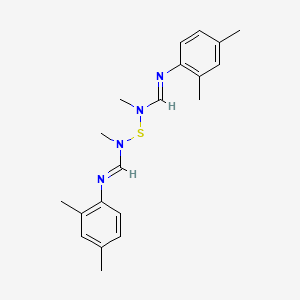
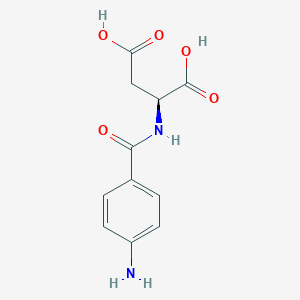
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)

